4,6-Dibromo-2,5-difluoroisophthalonitrile
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Overview
Description
4,6-Dibromo-2,5-difluoroisophthalonitrile is a chemical compound with the molecular formula C8H2Br2F2N2 It is a derivative of isophthalonitrile, characterized by the presence of bromine and fluorine atoms at specific positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2,5-difluoroisophthalonitrile typically involves the bromination and fluorination of isophthalonitrile derivatives. One common method includes the use of 1,5-dibromo-2,4-difluorobenzene as a starting material, which undergoes further chemical reactions to introduce the nitrile groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing reagents such as bromine and fluorine gas under controlled conditions. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dibromo-2,5-difluoroisophthalonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or organometallic compounds can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate may be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isophthalonitrile derivatives .
Scientific Research Applications
4,6-Dibromo-2,5-difluoroisophthalonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2,5-difluoroisophthalonitrile involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can affect cellular pathways and biochemical processes, making the compound of interest for further research .
Comparison with Similar Compounds
4,6-Difluoroisophthalonitrile: Lacks the bromine atoms but shares the fluorine and nitrile groups.
1,5-Dibromo-2,4-difluorobenzene: Similar structure but without the nitrile groups.
2,4-Difluorobenzonitrile: Contains fluorine and nitrile groups but lacks bromine atoms
Properties
IUPAC Name |
4,6-dibromo-2,5-difluorobenzene-1,3-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8Br2F2N2/c9-5-3(1-13)7(11)4(2-14)6(10)8(5)12 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQPGAJCAAOATH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1Br)F)Br)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Br2F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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